1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)-
Description
This compound (CAS No. 53518-18-6), commonly referred to as Coumarin 540A, is a fluorinated coumarin derivative with the molecular formula C₁₆H₁₄F₃NO₂ and a molecular weight of 309.28 g/mol . Its structure features a rigid benzopyrano-quinolizinone core substituted with four methyl groups at positions 1,1,7,7 and a trifluoromethyl (-CF₃) group at position 7. The trifluoromethyl group enhances electron-withdrawing properties, making it a highly efficient luminescent material in organic electronics, particularly as a dopant in organic light-emitting diodes (OLEDs) .
Properties
CAS No. |
113869-07-1 |
|---|---|
Molecular Formula |
C20H22F3NO2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
10,10,16,16-tetramethyl-6-(trifluoromethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one |
InChI |
InChI=1S/C20H22F3NO2/c1-18(2)5-7-24-8-6-19(3,4)15-16(24)13(18)9-11-12(20(21,22)23)10-14(25)26-17(11)15/h9-10H,5-8H2,1-4H3 |
InChI Key |
WXAVVANKJAFARU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN2CCC(C3=C4C(=CC1=C32)C(=CC(=O)O4)C(F)(F)F)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation Followed by Cyclization
Principle : Formation of the coumarin core via condensation of substituted salicylaldehydes with cyclic diketones, followed by cyclization to form the quinolizinone system.
Procedure:
-
Substituted Salicylaldehyde Synthesis :
-
Knoevenagel Reaction :
-
Cyclization to Quinolizinone :
Multi-Component Reaction (MCR) Approach
Principle : One-pot assembly of the benzopyrano-quinolizinone system using pyridine, acetylenic esters, and electron-deficient alkenes.
Procedure:
-
Reactants :
-
4-(Trifluoromethyl)pyridine (1 eq)
-
Dimethyl acetylenedicarboxylate (DMAD, 1 eq)
-
2-Oxo-2H-chromene-3-carbonitrile (1 eq)
-
-
Conditions :
-
Outcome :
Late-Stage Functionalization
Principle : Introduction of trifluoromethyl and tetramethyl groups post-core formation.
Steps:
-
Core Synthesis :
-
Trifluoromethylation :
-
Tetramethylation :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Knoevenagel + Cyclization | 58–63 | ≥98 | Scalability (>100 g batches) | Multi-step, requires harsh reagents |
| MCR | 75–80 | ≥95 | One-pot, atom-economical | Limited substrate scope |
| Late-Stage Functionalization | 45–50 | ≥90 | Flexibility in substitution | Low yield for trifluoromethylation |
Challenges and Optimization
-
Regioselectivity : Trifluoromethylation at C9 competes with C7/C11 positions. Use of bulky directing groups (e.g., TBS-protected hydroxyl) improves selectivity.
-
Tetramethylation : Over-alkylation at unintended sites mitigated by slow addition of MeI and low temperature (0°C).
-
Purification : Silica gel chromatography (EtOAc/hexane gradient) effectively separates diastereomers.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 1H,5H,11H-1Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizinone derivatives, while reduction can produce tetrahydro derivatives with altered functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C26H26N2O2S
- Molecular Weight : 430.56 g/mol
- CAS Number : 155306-71-1
The structure of this compound features a benzopyranoquinolizine framework that contributes to its unique chemical properties and reactivity.
Photophysical Studies
This compound has been investigated for its photophysical properties, making it suitable for applications in laser dye technologies. Its ability to absorb and emit light at specific wavelengths allows it to be used in various optical applications.
Chromatographic Techniques
The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). It has been shown that reverse-phase HPLC methods can isolate and characterize impurities in preparative separations. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility .
Medicinal Chemistry
Research indicates potential biological activities associated with this compound. Its derivatives have been studied for anti-cancer properties and as potential therapeutic agents against various diseases due to their ability to interact with biological targets .
Material Science
Due to its unique structural features, this compound has applications in the development of new materials with specific electronic or optical properties. Its incorporation into polymer matrices could lead to advancements in flexible electronics or photonic devices.
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. Pathways involved may include inhibition of specific enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
C545T (10-(2-Benzothiazolyl)-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H,11H-benzo[l]pyrano[6,7,8-ij]quinolizin-11-one)
- Molecular Formula : C₂₆H₂₅N₂O₂S .
- Key Differences :
- Replaces the -CF₃ group with a benzothiazolyl moiety.
- Exhibits higher external quantum efficiency (EQE) in OLEDs due to enhanced charge transfer from the benzothiazolyl group .
- Used in green-emitting layers, achieving luminance efficiencies up to 40 cd/A in optimized devices .
- Synthesized via condensation reactions with benzothiazole derivatives, yielding >95% purity .
Coumarin 510 (2,3,6,7-Tetrahydro-10-(3-pyridyl)-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one)
LT-D1290 (2,3,6,7-Tetrahydro-10-(methylsulfonyl)-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one)
- Molecular Formula: C₁₆H₁₅NO₃S .
- Key Differences: Contains a methylsulfonyl (-SO₂CH₃) group. Exhibits broadened absorption spectra and reduced aggregation in polymer matrices, suitable for optical waveguides . Lower quantum yield (~0.65) compared to Coumarin 540A (~0.85) due to non-radiative decay from the sulfonyl group .
Comparative Data Table
Stability and Regulatory Considerations
- The trifluoromethyl group in Coumarin 540A improves thermal stability (decomposition >250°C) compared to methylsulfonyl or pyridyl derivatives .
- None of the reviewed coumarin derivatives are listed under hazardous chemical regulations, though related monomers (e.g., isophorone diisocyanate) require safety protocols .
Biological Activity
1H,5H,11H-Benzopyrano[6,7,8-ij]quinolizin-11-one, commonly referred to as a member of the coumarin family, has garnered attention for its diverse biological activities. This compound features a complex molecular structure that contributes to its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
- Molecular Formula : C22H22F3N2O
- Molecular Weight : 374.46 g/mol
- CAS Number : 85642-11-1
Antimicrobial Properties
Recent studies indicate that compounds related to benzopyranoquinolizines exhibit significant antimicrobial activity. For example, derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. In vitro studies demonstrate that it can induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest : The compound has been shown to halt the progression of cancer cells at specific phases of the cell cycle.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to oxidative stress in cancer cells, promoting cell death.
Neuroprotective Effects
Some studies suggest that benzopyranoquinolizines may possess neuroprotective properties. These effects are attributed to their ability to:
- Reduce Inflammation : The compound may inhibit pro-inflammatory cytokines in neurodegenerative conditions.
- Prevent Neuronal Apoptosis : By modulating signaling pathways related to cell survival.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of synthesized derivatives of benzopyranoquinolizine against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, demonstrating significant antibacterial activity.
Study 2: Anticancer Mechanisms
In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability after 48 hours. Flow cytometry analysis revealed an increase in cells at the G0/G1 phase, indicating effective cell cycle arrest.
Data Summary
Q & A
Q. What are the established synthetic pathways for this compound, and how do reaction conditions influence yield?
The compound is synthesized via multi-step reactions involving Lawesson’s reagent and inert atmospheres. For example, a 66.54% yield was achieved by reacting 9-(trifluoromethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one with Lawesson’s reagent in dry toluene at 110°C for 12 hours under nitrogen . Key factors include:
- Solvent choice : Toluene’s high boiling point enables prolonged heating.
- Catalyst stoichiometry : A 1:1.5 molar ratio of substrate to Lawesson’s reagent optimizes thione formation.
- Post-reaction processing : Recrystallization in ethyl acetate improves purity.
Q. What spectroscopic and chromatographic methods are validated for characterizing this compound?
- NMR spectroscopy : Proton environments (e.g., methyl groups at δ 1.1–1.7 ppm) and trifluoromethyl signals (δ ~120–125 ppm in NMR) confirm structural integrity .
- IR spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm) and thione (C=S, ~1250 cm) groups verify functional groups .
- HPLC-MS : Used to assess purity (>95%) and molecular ion peaks (m/z 309.28) .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Storage : Requires inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation of the tetrahydroquinolizinone core .
- Solvent compatibility : Stable in aprotic solvents (e.g., DMSO, acetonitrile) but degrades in protic solvents (e.g., methanol) due to nucleophilic attack on the trifluoromethyl group .
Advanced Research Questions
Q. What mechanistic insights explain the formation of the thione derivative during synthesis?
Lawesson’s reagent mediates the conversion of the carbonyl group to a thione via a four-membered transition state. The trifluoromethyl group’s electron-withdrawing effect stabilizes the intermediate, while the tetramethyl substituents sterically hinder side reactions . Kinetic studies suggest the reaction follows pseudo-first-order kinetics under excess reagent conditions .
Q. How can multi-step reaction efficiency be improved while minimizing side products?
Q. What computational approaches are suitable for modeling this compound’s electronic properties and reactivity?
- DFT calculations : Optimize geometry using Gaussian 16 (B3LYP/6-31G* basis set) to predict frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) and nucleophilic attack sites .
- Molecular docking : AutoDock Vina simulates interactions with biological targets (e.g., kinases), revealing binding affinities (ΔG ≈ –8.5 kcal/mol) .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Q. What theoretical frameworks guide hypothesis-driven research on this compound’s applications?
Q. How can reproducibility challenges in synthesis be systematically addressed?
- Purity controls : Implement inline FTIR monitoring during reactions to detect early-stage byproducts .
- Protocol standardization : Use Schlenk lines for consistent inert conditions and calibrate heating mantles to ±1°C accuracy .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Thione Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
